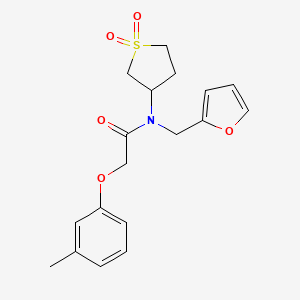![molecular formula C18H19N5O2S B11420588 4-{(E)-[5-iminio-2-(4-methylpiperidin-1-yl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenolate](/img/structure/B11420588.png)
4-{(E)-[5-iminio-2-(4-methylpiperidin-1-yl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPIPERIDIN-1-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a hydroxylphenyl group, a methylene bridge, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPIPERIDIN-1-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazolo[3,2-a]pyrimidine structure, followed by the introduction of the hydroxylphenyl and piperidine groups under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPIPERIDIN-1-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the imino group may produce primary or secondary amines.
Scientific Research Applications
(6E)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPIPERIDIN-1-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6E)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPIPERIDIN-1-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Piperidine derivatives: Compounds containing the piperidine ring with various functional groups.
Hydroxylphenyl derivatives: Compounds with hydroxyl groups attached to aromatic rings.
Uniqueness
(6E)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(4-METHYLPIPERIDIN-1-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-amino-2-(4-methylpiperidin-1-yl)-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H19N5O2S/c1-11-6-8-22(9-7-11)18-21-23-15(19)14(16(25)20-17(23)26-18)10-12-2-4-13(24)5-3-12/h2-5,10-11H,6-9,19H2,1H3 |
InChI Key |
SKJZMJMUBZMJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN3C(=C(C(=O)N=C3S2)C=C4C=CC(=O)C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-ethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11420514.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11420523.png)
![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11420531.png)

![2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B11420542.png)
![3-[(4-methoxyphenyl)methyl]-1-[(3-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11420555.png)
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11420560.png)
![Methyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B11420561.png)
![3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11420577.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11420582.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11420592.png)


